Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester

Vue d'ensemble

Description

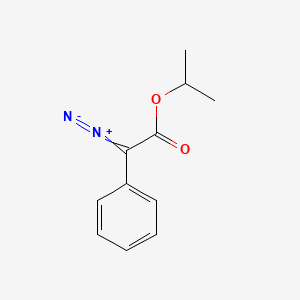

Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to the alpha carbon of benzeneacetic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester typically involves the diazo transfer reaction. One common method is the reaction of benzeneacetic acid derivatives with diazo transfer reagents such as p-acetamidobenzenesulfonyl azide. The reaction is usually carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of diazo compounds often involves continuous flow processes to ensure safety and efficiency. For example, the formation of ethyl diazoacetate in situ followed by its addition to aldehydes in a microreactor setup can be adapted for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester undergoes various types of reactions, including:

Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form aziridines and imidazolidines.

Wolff Rearrangement: Under thermal or photochemical conditions, the diazo group can undergo Wolff rearrangement to form ketenes, which can further react to form esters or amides.

Common Reagents and Conditions

Cycloaddition: Typically involves hexahydro-1,3,5-triazines under visible light.

Wolff Rearrangement: Often catalyzed by rhodium or copper salts under thermal or photochemical conditions.

Major Products

Aziridines and Imidazolidines: Formed from cycloaddition reactions.

Ketenes: Formed from Wolff rearrangement, which can further react to form esters or amides.

Applications De Recherche Scientifique

Key Applications

-

Organic Synthesis

- Precursor for Heterocycles : This compound serves as a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Reagent in Cycloaddition Reactions : The diazo group can participate in cycloaddition reactions to produce aziridines and imidazolidines, which have applications in medicinal chemistry.

- Photochemistry

-

Material Science

- Synthesis of New Materials : The reactive nature of the diazo group allows for the development of new materials with unique properties, which can be exploited in various applications including coatings and polymers.

- Biochemical Applications

Reaction Mechanisms

The mechanism of action for this compound involves several key transformations:

- Cycloaddition Reactions : The diazo group can engage in cycloaddition reactions under appropriate conditions to yield complex cyclic structures.

- Wolff Rearrangement : Under thermal or photochemical conditions, this compound can undergo Wolff rearrangement to form ketenes, which can further react to produce esters or amides .

Case Study 1: Photochemical Transformations

A study highlighted the use of this compound in photochemical reactions leading to the formation of complex molecular structures. The photolysis of this compound was shown to yield bicyclic compounds with potential applications in drug development due to their unique structural features .

Case Study 2: Biocatalytic Reduction

Research on the biocatalytic reduction of α-diazo-β-keto esters derived from this compound demonstrated conversion rates exceeding 99% with high enantiomeric excess. This highlights its potential for producing chiral intermediates necessary for pharmaceutical applications .

Mécanisme D'action

The mechanism of action of Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester involves the generation of reactive intermediates such as carbenes and ketenes. These intermediates can undergo various transformations, including cycloaddition and rearrangement reactions, leading to the formation of complex molecular structures .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzeneacetic acid, alpha-methoxy-, (S)-

- Benzeneacetic acid, alpha-oxo-, methyl ester

- Benzeneacetic acid, methyl ester

Uniqueness

Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester is unique due to its diazo group, which imparts distinct reactivity compared to other benzeneacetic acid derivatives. This reactivity allows for the formation of a wide range of products through various reaction pathways, making it a versatile compound in organic synthesis .

Activité Biologique

Benzeneacetic acid, alpha-diazo-, 1-methylethyl ester (CAS No. 264882-04-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C₁₁H₁₂N₂O₂

- Molecular Weight : 204.228 g/mol

- Structure : The compound features a diazo group, which is known for its reactivity in various chemical transformations.

The biological activity of benzeneacetic acid derivatives often stems from their ability to interact with biological macromolecules, influencing various biochemical pathways. The diazo group can facilitate reactions that lead to the formation of reactive intermediates, which may exhibit antibacterial or anticancer properties.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that diazo compounds can exhibit significant antimicrobial properties. For instance, benzeneacetic acid derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.

- A comparative study reported that compounds similar to benzeneacetic acid demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 mg/dm³ against Pseudomonas aeruginosa and Acinetobacter baumannii, indicating potent antibacterial activity .

-

Anticancer Activity :

- The potential anticancer effects of benzeneacetic acid derivatives have been explored in several studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

- A specific case study highlighted the effectiveness of a related diazo compound in inducing apoptosis through caspase activation pathways .

- Anti-inflammatory Properties :

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of benzeneacetic acid derivatives against multidrug-resistant strains. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics, particularly in treating infections caused by resistant bacteria.

| Compound | MIC (mg/dm³) | Target Bacteria |

|---|---|---|

| Benzeneacetic Acid Derivative A | 0.125 | Pseudomonas aeruginosa |

| Benzeneacetic Acid Derivative B | 0.25 | Acinetobacter baumannii |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of a diazo compound derived from benzeneacetic acid. The study demonstrated that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5 | Apoptosis induction |

| HeLa (Cervical) | 3 | Cell cycle arrest |

Propriétés

IUPAC Name |

propan-2-yl 2-diazo-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(2)15-11(14)10(13-12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGADAGGSGLFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293101 | |

| Record name | 1-Methylethyl α-diazobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264882-04-4 | |

| Record name | 1-Methylethyl α-diazobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264882-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl α-diazobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.